(3',3-Difluorobiphenyl-5-yl)methanol
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Overview
Description
(3',3-Difluorobiphenyl-5-yl)methanol is a chemical compound characterized by a biphenyl core with two fluorine atoms at the 3' and 3 positions and a methanol group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3',3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:
Biphenyl Derivative Synthesis: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.
Methanol Group Introduction: The methanol group is introduced through a reaction with methanol under specific conditions, often involving catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3',3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the methanol group to form corresponding alkanes.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: (3',3-Difluorobiphenyl-5-yl)carboxylic acid.
Reduction: (3',3-Difluorobiphenyl-5-yl)methane.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(3',3-Difluorobiphenyl-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which (3',3-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and methanol group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.
Comparison with Similar Compounds
(3',3-Difluorobiphenyl-5-yl)methanol is compared with other similar compounds, such as:
Biphenyl-5-ylmethanol: Lacks fluorine atoms, resulting in different reactivity and properties.
3',3-Difluorobiphenyl-4-ylmethanol: Similar structure but with the methanol group at a different position, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
[3-fluoro-5-(3-fluorophenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNLKJRHUYIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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